rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanol, endo is a bicyclic organic compound featuring a unique oxabicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo typically involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functional group transformations. The reaction conditions often require controlled temperatures and the use of catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in continuous flow reactors to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters to maintain the integrity of the bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
Scientific Research Applications
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Oxabicycloheptene analogs: Compounds with variations in the oxabicycloheptene core structure.
Uniqueness
rac-[(1R,2S,4R)-7-oxabicyclo[22
Properties
CAS No. |
111080-27-4 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.